molecular formula C8H12OS B13304683 2-Cyclopropylthiolane-2-carbaldehyde

2-Cyclopropylthiolane-2-carbaldehyde

Cat. No.: B13304683
M. Wt: 156.25 g/mol
InChI Key: FCKUSRRWMCKZFU-UHFFFAOYSA-N
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Description

2-Cyclopropylthiolane-2-carbaldehyde is an organic compound with the molecular formula C8H12OS It is a thiolane derivative, characterized by a cyclopropyl group attached to the thiolane ring and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropylthiolane-2-carbaldehyde typically involves the ring-opening and annulation reactions of cyclopropyl ethanols. One common method includes the reaction of cyclopropyl ethanols with sulfur-containing reagents under specific conditions to form the thiolane ring . The reaction conditions often require the use of catalysts and controlled temperatures to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropylthiolane-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The cyclopropyl group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-Cyclopropylthiolane-2-carboxylic acid.

    Reduction: Formation of 2-Cyclopropylthiolane-2-methanol.

    Substitution: Formation of various substituted thiolane derivatives depending on the nucleophile used.

Scientific Research Applications

2-Cyclopropylthiolane-2-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Cyclopropylthiolane-2-carbaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, the cyclopropyl group can interact with hydrophobic pockets in biological molecules, affecting their function and stability .

Comparison with Similar Compounds

Similar Compounds

  • 2-Cyclopropylthiolane-2-carboxylic acid
  • 2-Cyclopropylthiolane-2-methanol
  • Cyclopropylthiolane derivatives

Uniqueness

2-Cyclopropylthiolane-2-carbaldehyde is unique due to the presence of both a cyclopropyl group and an aldehyde functional group. This combination imparts distinct chemical reactivity and potential biological activity compared to other thiolane derivatives. The aldehyde group allows for various chemical modifications, while the cyclopropyl group provides structural rigidity and stability .

Properties

Molecular Formula

C8H12OS

Molecular Weight

156.25 g/mol

IUPAC Name

2-cyclopropylthiolane-2-carbaldehyde

InChI

InChI=1S/C8H12OS/c9-6-8(7-2-3-7)4-1-5-10-8/h6-7H,1-5H2

InChI Key

FCKUSRRWMCKZFU-UHFFFAOYSA-N

Canonical SMILES

C1CC(SC1)(C=O)C2CC2

Origin of Product

United States

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